Cas no 340828-48-0 (2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate)
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
- (2-fluorophenyl)methyl 4-amino-1,2,5-oxadiazole-3-carboxylate
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- MDL: MFCD01210822
- Inchi: InChI=1S/C10H8FN3O3/c11-7-4-2-1-3-6(7)5-16-10(15)8-9(12)14-17-13-8/h1-4H,5H2,(H2,12,14)
- InChI Key: UGFSFYPYPCSAOA-UHFFFAOYSA-N
- SMILES: C1=CC=C(C(=C1)COC(=O)C2=NON=C2N)F
Computed Properties
- Exact Mass: 237.05500
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
Experimental Properties
- PSA: 91.24000
- LogP: 1.72910
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 061525-1g |
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
340828-48-0 | 95% | 1g |
£58.00 | 2022-02-28 | |
| Fluorochem | 061525-5g |
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
340828-48-0 | 95% | 5g |
£167.00 | 2022-02-28 | |
| Chemenu | CM306343-1g |
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
340828-48-0 | 95% | 1g |
$*** | 2023-05-30 | |
| Chemenu | CM306343-5g |
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
340828-48-0 | 95% | 5g |
$*** | 2023-05-30 | |
| abcr | AB220610-1 g |
2-Fluorobenzyl4-amino-1,2,5-oxadiazole-3-carboxylate; 95% |
340828-48-0 | 1g |
€122.60 | 2022-06-11 | ||
| abcr | AB220610-5 g |
2-Fluorobenzyl4-amino-1,2,5-oxadiazole-3-carboxylate; 95% |
340828-48-0 | 5g |
€261.80 | 2022-06-11 | ||
| eNovation Chemicals LLC | Y1243713-5g |
2-fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
340828-48-0 | 95% | 5g |
$315 | 2024-06-06 | |
| Chemenu | CM306343-5g |
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate |
340828-48-0 | 95% | 5g |
$721 | 2021-08-18 | |
| TRC | B435308-50mg |
2-Fluorobenzyl 4-Amino-1,2,5-oxadiazole-3-carboxylate |
340828-48-0 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B435308-100mg |
2-Fluorobenzyl 4-Amino-1,2,5-oxadiazole-3-carboxylate |
340828-48-0 | 100mg |
$ 65.00 | 2022-06-07 |
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
Additional information on 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate
Introduction to 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS No. 340828-48-0)
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS No. 340828-48-0) is a compound of significant interest in the fields of medicinal chemistry and pharmaceutical research. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug development and therapeutic interventions. The compound's structure consists of a 2-fluorobenzyl group attached to a 4-amino-1,2,5-oxadiazole-3-carboxylate moiety, which imparts specific chemical and biological properties that make it a valuable candidate for various research endeavors.
The 2-fluorobenzyl substituent is known for its ability to enhance the lipophilicity and metabolic stability of molecules, which can be crucial for improving the pharmacokinetic properties of drugs. The presence of the 4-amino-1,2,5-oxadiazole-3-carboxylate moiety adds further complexity to the molecule, contributing to its reactivity and potential biological activity. This combination of functional groups makes 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate an intriguing target for researchers exploring new therapeutic agents.
In recent years, there has been a growing body of research focused on the synthesis and characterization of compounds with similar structural motifs. Studies have shown that molecules containing 1,2,5-oxadiazole rings exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of fluorine atoms into these structures can further modulate their biological profiles, making them even more versatile in drug discovery efforts.
2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate has been synthesized using various methodologies reported in the literature. One common approach involves the reaction of 2-fluorobenzyl bromide with an appropriate azide and carboxylic acid derivative under suitable conditions. This synthetic route allows for the efficient production of the compound with high purity and yield. The ability to synthesize this molecule in a scalable manner is essential for its potential use in preclinical and clinical studies.
The biological evaluation of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate has revealed promising results. In vitro assays have demonstrated that this compound exhibits potent inhibitory activity against specific enzymes and receptors involved in various disease pathways. For example, it has shown significant activity against kinases and proteases that are implicated in cancer progression and inflammatory responses. These findings suggest that 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate could serve as a lead compound for the development of novel therapeutic agents targeting these pathways.
Beyond its direct biological activity, 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate has also been explored as a building block for the synthesis of more complex molecules. Its reactivity and functional group diversity make it an ideal starting material for combinatorial chemistry approaches aimed at generating libraries of structurally diverse compounds. These libraries can then be screened for a wide range of biological activities, accelerating the drug discovery process.
In addition to its potential as a therapeutic agent, 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate has also been studied for its use as a probe molecule in biochemical assays. Its unique structural features allow it to interact selectively with specific biomolecules, making it useful for investigating protein-protein interactions and other cellular processes. This application highlights the versatility of the compound beyond its primary role as a drug candidate.
The safety profile of 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate is another important consideration in its development as a pharmaceutical agent. Preclinical toxicity studies have indicated that the compound is well-tolerated at therapeutic doses and does not exhibit significant adverse effects in animal models. These findings support its further evaluation in clinical trials to assess its safety and efficacy in human subjects.
In conclusion, 2-Fluorobenzyl 4-amino-1,2,5-oxadiazole-3-carboxylate (CAS No. 340828-48-0) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a potential therapeutic agent. Ongoing research continues to explore its full potential and refine its use in various medical contexts.
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